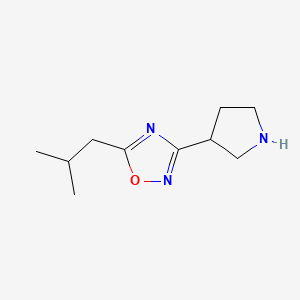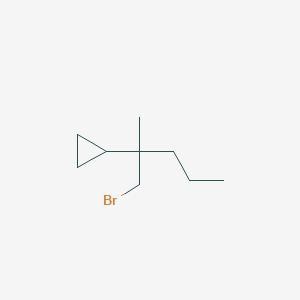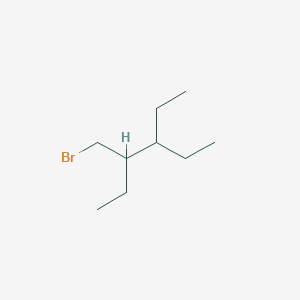
3-(Bromomethyl)-4-ethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-4-ethylhexane is an organic compound characterized by a bromomethyl group attached to the third carbon of a 4-ethylhexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-ethylhexane typically involves the bromination of 4-ethylhexane. This can be achieved through the reaction of 4-ethylhexane with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 4-ethylhexane, forming a carbon radical that subsequently reacts with another bromine molecule to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of bromine and radical initiators in a controlled environment ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-4-ethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination: Alkenes.
Oxidation: Alcohols, carboxylic acids.
Applications De Recherche Scientifique
3-(Bromomethyl)-4-ethylhexane is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential intermediate in the synthesis of bioactive compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-4-ethylhexane in chemical reactions involves the formation of a carbon-bromine bond, which can be readily broken to form a carbon-centered radical or carbocation. These reactive intermediates can then participate in various chemical transformations, such as nucleophilic substitution or elimination reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)hexane: Similar structure but lacks the ethyl group on the fourth carbon.
4-(Bromomethyl)heptane: Similar structure but has an additional carbon in the chain.
3-(Chloromethyl)-4-ethylhexane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-(Bromomethyl)-4-ethylhexane is unique due to the presence of both a bromomethyl group and an ethyl group on the hexane chain, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the bromine atom makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C9H19Br |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
3-(bromomethyl)-4-ethylhexane |
InChI |
InChI=1S/C9H19Br/c1-4-8(5-2)9(6-3)7-10/h8-9H,4-7H2,1-3H3 |
Clé InChI |
VOENOJUVTJFOPX-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(CC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


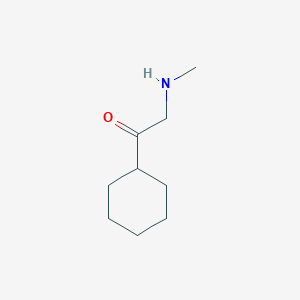

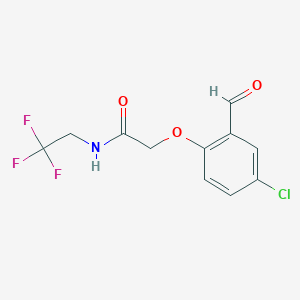
![3-[(2-Methylpropyl)sulfanyl]cyclobutan-1-ol](/img/structure/B13192788.png)
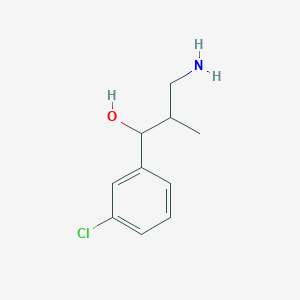
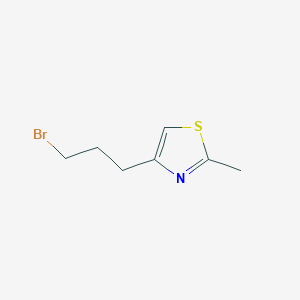
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid](/img/structure/B13192796.png)
![1-[5-(Aminomethyl)furan-2-yl]propan-1-one](/img/structure/B13192798.png)
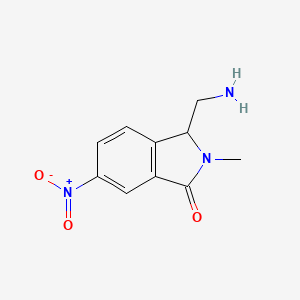
![tert-butyl N-[(4-hydroxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13192804.png)

methanol](/img/structure/B13192809.png)
